molecular formula C9H10O5 B3422075 Vanillylmandelic acid CAS No. 2394-20-9

Vanillylmandelic acid

Cat. No.: B3422075
CAS No.: 2394-20-9
M. Wt: 198.17 g/mol
InChI Key: CGQCWMIAEPEHNQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Vanillylmandelic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound.

    Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield vanillin, a key component in artificial vanilla flavorings .

Biological Activity

Vanillylmandelic acid (VMA) is a significant metabolite of catecholamines, specifically epinephrine and norepinephrine. It is primarily excreted in the urine and serves as an important biomarker in various medical diagnoses, particularly in neuroendocrine tumors. This article explores the biological activities of VMA, its diagnostic significance, and recent research findings.

1. Overview of this compound

VMA is produced through the metabolism of catecholamines and is commonly used in clinical settings to assess conditions such as pheochromocytoma and neuroblastoma. Elevated levels of VMA in urine are indicative of increased catecholamine production, which can be associated with certain tumors.

2. Biological Properties and Mechanisms

Recent studies have highlighted several biological activities associated with VMA:

  • Cardioprotective Effects : Research has demonstrated that VMA may offer protective effects against reperfusion injury in myocardial infarction models. In a study involving female Wistar rats, administration of VMA significantly reduced the severity of ventricular tachyarrhythmias and mortality rates during reperfusion after induced myocardial infarction .
  • Psychological Stress Indicator : VMA levels have been correlated with psychological stress responses. A study indicated that plasma levels of VMA positively correlated with psychological stress measures, suggesting its role as a biochemical index for stress responses .

3. Diagnostic Significance

VMA is primarily utilized in the diagnosis and monitoring of neuroblastoma and other neuroendocrine tumors:

  • Diagnostic Utility : The sensitivity of VMA testing has been reported at 80.7% for detecting neuroblastoma, making it a valuable tool alongside other catecholamine metabolites like homovanillic acid (HVA) and dopamine (DA). High VMA levels are often associated with favorable biological features in neuroblastoma patients .
  • Methodology for Measurement : Advances in analytical techniques have improved the detection of VMA. A rapid LC-MS/MS method has been developed for quantifying urinary VMA, enhancing diagnostic accuracy and efficiency . This method allows for direct analysis without extensive sample pretreatment, significantly improving throughput in clinical laboratories.

4. Research Findings

Recent studies provide insights into the biological activity and diagnostic importance of VMA:

StudyFindings
VMA reduced ventricular tachyarrhythmias in a rat model post-myocardial infarction.
High urinary VMA levels correlate with favorable outcomes in neuroblastoma patients.
Development of a rapid LC-MS/MS method for accurate VMA measurement in urine samples.
Voltammetric detection methods show potential for distinguishing between VMA and HVA, aiding in diagnostics.

5. Case Studies

  • Neuroblastoma Diagnosis : A retrospective analysis involving 114 patients demonstrated that elevated levels of urinary catecholamines, including VMA, were prevalent among those diagnosed with neuroblastoma. The study emphasized the importance of using VMA alongside HVA to improve diagnostic accuracy .
  • Psychological Stress Correlation : In a longitudinal study involving athletes, plasma levels of VMA were monitored alongside psychological stress assessments. Results indicated significant correlations between elevated VMA levels and increased psychological stress responses, suggesting its potential use as a biomarker for stress-related conditions .

6. Conclusion

This compound plays a crucial role not only as a metabolic product but also as a significant biomarker in clinical diagnostics. Its association with catecholamine metabolism underscores its importance in diagnosing conditions such as neuroblastoma and pheochromocytoma. Ongoing research continues to elucidate its biological activities and potential therapeutic implications.

Properties

IUPAC Name

2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQCWMIAEPEHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861583
Record name Vanillylmandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow powder; Sweet vanilla aroma
Record name Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Sparingly soluble in water, Sparingly soluble (in ethanol)
Record name Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

55-10-7
Record name Vanillylmandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vanilmandelic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.,4-dihydroxy-3-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Vanillylmandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-methoxymandelic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Vanillylmandelic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DQI268449
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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